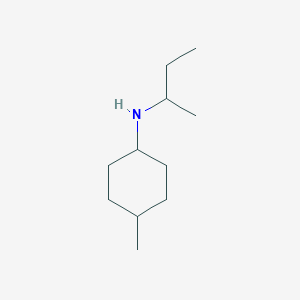

N-(butan-2-yl)-4-methylcyclohexan-1-amine

Description

BenchChem offers high-quality N-(butan-2-yl)-4-methylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(butan-2-yl)-4-methylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-butan-2-yl-4-methylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-4-10(3)12-11-7-5-9(2)6-8-11/h9-12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCSAFQXFKHKLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(butan-2-yl)-4-methylcyclohexan-1-amine (CAS 1152898-29-7)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on the chemical compound N-(butan-2-yl)-4-methylcyclohexan-1-amine. As a substituted secondary alicyclic amine, this molecule represents a potentially valuable building block in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Given its status as a research chemical, publicly available data is limited. This guide, therefore, synthesizes known information with established chemical principles and predictive models to provide a thorough scientific overview.

Compound Identification and Physicochemical Properties

N-(butan-2-yl)-4-methylcyclohexan-1-amine is a chiral secondary amine containing two stereogenic centers, one on the butan-2-yl group and one on the cyclohexan-1-amine ring. The commercial product is likely a mixture of diastereomers. Its core structure combines a lipophilic 4-methylcyclohexyl group with a secondary amine, a common functional group in pharmacologically active molecules.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description | Source / Method |

|---|---|---|

| CAS Number | 1152898-29-7 | - |

| Molecular Formula | C₁₁H₂₃N | [1] |

| Molecular Weight | 169.31 g/mol | [1] |

| IUPAC Name | N-(butan-2-yl)-4-methylcyclohexan-1-amine | [1] |

| SMILES | CCC(C)NC1CCC(C)CC1 | [1] |

| Appearance | Predicted: Colorless to yellowish liquid | Inferred |

| Purity | ≥97% (Typical for commercial samples) | [1] |

| Boiling Point | Predicted: ~220-240 °C at 760 mmHg | Estimation based on similar structures |

| Density | Predicted: ~0.85-0.88 g/cm³ | Estimation based on similar structures |

| logP (Octanol/Water) | Predicted: 3.5 - 4.5 | Computational Prediction[2][][4] |

| pKa (Conjugate Acid) | Predicted: 10.5 - 11.5 | Estimation based on similar alicyclic amines |

Proposed Synthesis and Purification

Synthetic Rationale and Mechanism

Reductive amination involves two key steps:

-

Imine Formation: The nucleophilic butan-2-amine attacks the carbonyl carbon of 4-methylcyclohexanone, typically under mildly acidic conditions to facilitate dehydration, forming a protonated iminium ion intermediate.

-

Reduction: A hydride reducing agent, chosen for its selectivity to reduce the iminium ion in the presence of the starting ketone, reduces the C=N double bond to a C-N single bond, yielding the final secondary amine product.[6]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot reaction as it is mild enough not to reduce the ketone but reactive enough to reduce the iminium intermediate as it forms.[6]

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a stirred solution of 4-methylcyclohexanone (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.2 M) in a round-bottom flask, add butan-2-amine (1.1 eq).

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A mild acid catalyst, such as acetic acid (0.1 eq), can be added to facilitate imine formation, particularly if the amine is used as a salt.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at or below 25 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

-

Workup: Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with the reaction solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield the pure N-(butan-2-yl)-4-methylcyclohexan-1-amine.

Analytical and Spectroscopic Profile (Predicted)

No experimental spectra for this compound are publicly available. The following data are predicted based on the known structure and established spectroscopic principles for secondary amines.[7][8][9][10]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - N-H proton: A broad singlet, typically in the range of δ 0.8-2.5 ppm. May disappear upon D₂O exchange.- Cyclohexyl & Butyl Protons: A series of complex multiplets between δ 0.8-3.0 ppm.- CH-N Protons: Deshielded protons on the carbons directly attached to the nitrogen will appear as multiplets around δ 2.5-3.0 ppm.- Methyl Protons: Doublets corresponding to the methyl groups on the cyclohexyl and butyl chains, likely between δ 0.8-1.2 ppm. |

| ¹³C NMR | - C-N Carbons: Resonances for the carbons directly bonded to the nitrogen atom are expected in the δ 50-65 ppm range.- Aliphatic Carbons: Other sp³ hybridized carbons of the cyclohexyl and butyl groups will appear in the δ 15-40 ppm range. |

| Mass Spec. (EI) | - Molecular Ion (M⁺): An odd-numbered molecular ion peak at m/z = 169, consistent with the nitrogen rule.[8]- Major Fragments: Dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to resonance-stabilized cationic fragments. The most likely fragments would be at m/z = 140 (loss of an ethyl radical) and m/z = 112 (loss of a sec-butyl radical).[11] |

| Infrared (IR) | - N-H Stretch: A single, moderately sharp absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[9]- C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) for aliphatic C-H bonds.- N-H Bend: A potential absorption around 1550-1650 cm⁻¹, though often weak. |

Safety, Handling, and Storage

Hazard Identification

Based on supplier safety data, N-(butan-2-yl)-4-methylcyclohexan-1-amine is classified with the GHS07 pictogram and a "Warning" signal word.[1]

-

Hazard Statements: Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)

As with most aliphatic amines, this compound should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood.

-

Engineering Controls: Use in a fume hood to avoid breathing vapors or mists.[1]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. Avoid all skin contact.

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a respirator with an organic vapor cartridge may be necessary.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is between 0-8 °C.[1]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Toxicology and Potential Applications (In Silico Perspective)

Toxicology

No published experimental toxicology data for this specific compound exists. However, in silico (computational) toxicology models can provide preliminary predictions for hazard identification, which is a common practice in early-stage drug discovery.[12][13] Based on its structure as a secondary aliphatic amine, predicted toxicological endpoints may include:

-

Acute Toxicity: Likely moderate acute oral toxicity.[14]

-

Irritation/Corrosion: Consistent with supplier data, the compound is predicted to be a skin and eye irritant. High concentrations or prolonged contact may lead to corrosive effects, a known hazard for many aliphatic amines.[14][15]

-

Genotoxicity: Generally, simple aliphatic amines are not considered to be mutagenic in standard assays like the Ames test, but this would require experimental verification.

Applications in Research and Drug Development

N-(butan-2-yl)-4-methylcyclohexan-1-amine is a functionalized building block. Its utility lies in its ability to introduce a specific N-substituted 4-methylcyclohexyl moiety into a larger molecule.

-

Medicinal Chemistry: The 4-methylcyclohexyl group provides a non-planar, lipophilic scaffold that can be used to probe hydrophobic binding pockets in protein targets. The secondary amine provides a handle for further chemical modification, such as amide bond formation, further alkylation, or use as a basic center for salt formation to improve solubility.

-

Materials Science: Amines are widely used as curing agents for epoxy resins, as monomers in polyamide synthesis, and as precursors for corrosion inhibitors. This compound could be explored in applications requiring specific solubility or steric properties.

References

- Google Patents. Method of analysis of amine by mass spectrometry. US20070010023A1.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available at: [Link]

-

The Royal Society of Chemistry. (2021, April 20). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst. Available at: [Link]

-

ResearchGate. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. Available at: [Link]

-

Web of Science. Cyclohexylamine (C6H13N) properties. Available at: [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

-

PMC. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Available at: [Link]

-

NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

-

Whitman College. GCMS Section 6.15. Available at: [Link]

-

PrepChem.com. Synthesis of N-cyclohexylaniline. Available at: [Link]

-

PubMed. Prediction of physicochemical properties. Available at: [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Available at: [Link]

-

PubChem. N-Cyclohexylaniline. Available at: [Link]

-

Eldorado - Repository of the TU Dortmund. Physicochemical property prediction for small molecules using integral equation-based solvation models. Available at: [Link]

-

ResearchGate. Prediction of Physicochemical Properties. Available at: [Link]

-

Wiley-VCH. Supporting Information. Available at: [Link]

-

Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. Available at: [Link]

-

Semantic Scholar. Prediction of Physicochemical Parameters by Atomic Contributions. Available at: [Link]

-

White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. Available at: [Link]

-

Toppr. Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Available at: [Link]

-

PMC. Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods. Available at: [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

-

NIST WebBook. Cyclohexanamine, N-methyl-. Available at: [Link]

-

PubChem. 4-Methylcyclohexylamine. Available at: [Link]

-

Biological Magnetic Resonance Bank. bmse000451 Cyclohexylamine. Available at: [Link]

-

PubChem. 1-Butan-2-yl-4-propylcyclohexan-1-amine. Available at: [Link]

-

Australian Government Department of Health and Aged Care. (2023, September 25). Cyclohexanamine, 4,4'-methylenebis - Draft evaluation Statement. Available at: [Link]

-

ECETOC. Framework for classifying chemicals for repeat dose toxicity using NAMs. Available at: [Link]

-

nmrshiftdb2. open nmr database on the web. Available at: [Link]

-

PubChemLite. 4-methylcyclohexylamine (C7H15N). Available at: [Link]

Sources

- 1. N-(butan-2-yl)-4-methylcyclohexan-1-amine 97% | CAS: 1152898-29-7 | AChemBlock [achemblock.com]

- 2. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. Prediction of key toxicity endpoints of AP-238 a new psychoactive substance for clinical toxicology and forensic purposes using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ecetoc.org [ecetoc.org]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. 4-Methylcyclohexylamine | C7H15N | CID 80604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural and Synthetic Profiling of N-(sec-butyl)-4-methylcyclohexylamine: A Technical Whitepaper

Executive Summary

N-(sec-butyl)-4-methylcyclohexylamine is a sterically hindered secondary aliphatic amine. In the realm of advanced organic synthesis and drug development, this molecule serves as a highly specialized building block. Its unique architecture is specifically leveraged to tune the lipophilicity of pharmaceutical candidates while providing robust steric shielding against enzymatic degradation.

Structural Identity and Stereochemical Complexity

The compound (IUPAC: N-(butan-2-yl)-4-methylcyclohexan-1-amine) is identified primarily by CAS 1152898-29-7, as cataloged by [1].

Stereochemically, the molecule presents a highly complex profile:

-

Cyclohexane Ring: The 1,4-disubstitution on the cyclohexane ring yields cis and trans geometric isomers. The trans isomer is thermodynamically favored, as it allows both the methyl group and the bulky sec-butylamino group to occupy equatorial positions, thereby minimizing destabilizing 1,3-diaxial interactions.

-

Chiral Center: The sec-butyl group (butan-2-yl) contains a chiral center. Consequently, the compound exists as a mixture of diastereomers unless stereocontrolled synthesis is employed. Specific stereoisomers, such as the (1r,4r)-N-(butan-2-yl) configuration (CAS 1592005-34-9), are often isolated for precision drug design [2].

Physicochemical Profiling

Quantitative data is essential for predicting the pharmacokinetic behavior of this building block. The following table summarizes the key physicochemical properties, utilizing computed data from structural isomers (e.g., 4-tert-butyl-N-methylcyclohexan-1-amine) as a highly accurate proxy [3].

| Property | Value | Source/Method |

| Chemical Formula | C11H23N | Structural Analysis |

| Molecular Weight | 169.31 g/mol | Computed Proxy[3] |

| XLogP3 | ~3.3 | Computed Proxy[3] |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | Computed Proxy[3] |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Hydrogen Bond Acceptors | 1 | Structural Analysis |

| Rotatable Bonds | 2 | Structural Analysis |

Mechanistic Role in Pharmacokinetics

In rational drug design, the incorporation of the N-(sec-butyl)-4-methylcyclohexylamine moiety serves a specific mechanistic purpose: shielding the amine from premature metabolism.

Causality of Steric Hindrance: Secondary amines are highly susceptible to oxidative N-dealkylation by Cytochrome P450 (CYP450) enzymes and monoamine oxidases (MAO). By flanking the nitrogen atom with a bulky sec-butyl group and a substituted cyclohexyl ring, the resulting steric bulk physically occludes the enzyme's catalytic site from accessing the nitrogen's lone pair or the alpha-protons. This directly causes a reduction in metabolic clearance and prolongs the in vivo half-life of the parent drug.

Furthermore, the compound's high carbon-to-heteroatom ratio drives the lipophilicity (XLogP3 ~3.3) up while maintaining a low TPSA (12.0 Ų). This provides an optimal profile for traversing the blood-brain barrier (BBB) via passive diffusion, making this moiety highly valuable for CNS-targeted therapeutics.

Figure 1: Logical relationship between structural features and pharmacokinetic advantages.

Synthetic Methodology: Reductive Amination Protocol

The synthesis of sterically hindered amines requires precise control over the reductive amination environment. The standard approach involves the condensation of 4-methylcyclohexanone with sec-butylamine, followed by reduction.

Causality of Reagent Selection: We explicitly utilize sodium triacetoxyborohydride (NaBH(OAc)3) rather than sodium borohydride (NaBH4), a standard established by . The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. This causality ensures that the reagent selectively reduces the transient iminium ion without prematurely reducing the unreacted ketone starting material—a critical factor when forming sterically hindered imines that condense slowly.

Self-Validating Step-by-Step Protocol:

-

Iminium Formation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 4-methylcyclohexanone (1.0 eq) and sec-butylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium ion. Stir at room temperature for 2 hours.

-

Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add NaBH(OAc)3 (1.5 eq). The stepwise addition controls the exothermic hydride transfer and prevents thermal degradation of the intermediate.

-

In-Process Validation: Allow the reaction to warm to room temperature and stir for 12 hours. Self-Validating Check: Monitor the reaction via Thin Layer Chromatography (TLC) on silica gel (9:1 Hexane:EtOAc). Utilize a dual-stain approach: the disappearance of the ketone is confirmed by a negative 2,4-Dinitrophenylhydrazine (DNP) stain, while the successful formation of the secondary amine is validated by the emergence of a dark purple spot under ninhydrin stain.

-

Quench and Acid-Base Extraction: Quench the reaction with 1N NaOH until the aqueous layer reaches a pH > 10. Causality: The highly basic environment deprotonates the newly formed amine hydrochloride salt, driving the neutral free base entirely into the organic phase. Extract the aqueous layer three times with dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 90:10 Hexane:EtOAc). Crucial Step: Add 1% triethylamine (TEA) to the eluent. The TEA neutralizes the acidic silanol groups on the silica gel, preventing the secondary amine from streaking and ensuring sharp, high-yield product bands.

Figure 2: Workflow for the reductive amination of N-(sec-butyl)-4-methylcyclohexylamine.

Analytical Characterization Workflow

To definitively confirm the structure and purity of the isolated product, the following analytical workflow is employed:

-

1H NMR (400 MHz, CDCl3): The diagnostic signal is the multiplet corresponding to the alpha-protons (CH-N) located between 2.5 and 2.8 ppm. The methyl doublet (CH3 on the cyclohexane ring) will integrate to 3H and appear cleanly around 0.9 ppm.

-

GC-MS (Gas Chromatography-Mass Spectrometry): The compound will exhibit a molecular ion peak [M]+ at m/z 169.3. The base peak will typically result from alpha-cleavage, corresponding to the loss of either the sec-butyl radical or a methyl radical, confirming the sterically hindered secondary amine architecture.

References

-

Title: 4-tert-butyl-N-methylcyclohexan-1-amine | C11H23N | CID 15921596 Source: PubChem URL: [Link]

-

Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: Journal of Organic Chemistry URL: [Link]

Sources

N-(1-methylpropyl)-4-methylcyclohexanamine molecular weight and formula

An In-Depth Technical Guide to N-(1-methylpropyl)-4-methylcyclohexanamine

Abstract

This technical guide provides a comprehensive scientific overview of N-(1-methylpropyl)-4-methylcyclohexanamine, a secondary amine with potential applications in pharmaceutical development and chemical synthesis. This document elucidates the fundamental molecular and physicochemical properties of this compound, including its molecular formula and weight. A plausible synthetic pathway via reductive amination is detailed, accompanied by established protocols for its analytical characterization using modern spectroscopic and chromatographic techniques. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction and Molecular Overview

N-(1-methylpropyl)-4-methylcyclohexanamine is a substituted cycloalkylamine characterized by a 4-methylcyclohexyl ring system and a sec-butyl group attached to the amine nitrogen. As a secondary amine, its chemical reactivity and physical properties are influenced by the steric hindrance around the nitrogen atom and the overall lipophilicity conferred by the alkyl substituents. While direct literature on this specific molecule is sparse, its structural motifs are common in pharmacologically active compounds, suggesting its potential as a building block or lead compound in drug discovery programs.

It is important to note that searches for "N-(1-methylpropyl)-4-methylcyclohexanamine" often yield results for a more complex, related molecule, 4,4'-methylenebis[N-(butan-2-yl)cyclohexan-1-amine] (CAS No. 154279-60-4).[1][2][3] This guide, however, will focus on the specific molecule as named in the topic.

The molecular structure of N-(1-methylpropyl)-4-methylcyclohexanamine consists of a cyclohexane ring substituted with a methyl group at the 4-position and an amino group at the 1-position. The nitrogen of this amino group is further substituted with a 1-methylpropyl (sec-butyl) group. This structure gives rise to several stereoisomers, including cis and trans diastereomers with respect to the substituents on the cyclohexane ring, as well as enantiomers due to the chiral center in the sec-butyl group and on the cyclohexane ring.

Molecular Formula and Weight

The molecular formula and weight of N-(1-methylpropyl)-4-methylcyclohexanamine have been determined based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₁H₂₃N |

| Molecular Weight | 169.31 g/mol |

Physicochemical Properties

The physicochemical properties of N-(1-methylpropyl)-4-methylcyclohexanamine are predicted based on its structure. These properties are crucial for its handling, formulation, and potential biological applications.

| Property | Predicted Value |

| Boiling Point | ~180-200 °C (estimated) |

| Density | ~0.85 g/mL (estimated) |

| Solubility | Sparingly soluble in water; soluble in organic solvents |

| pKa | ~10.5-11.0 (estimated for the protonated amine) |

Synthesis and Characterization

A plausible and efficient method for the synthesis of N-(1-methylpropyl)-4-methylcyclohexanamine is through reductive amination. This widely used reaction involves the formation of an imine or enamine intermediate from a ketone and an amine, followed by its reduction to the corresponding amine.

Synthetic Workflow

The synthesis would proceed by reacting 4-methylcyclohexanone with sec-butylamine in the presence of a reducing agent.

Caption: Synthetic workflow for N-(1-methylpropyl)-4-methylcyclohexanamine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-methylcyclohexanone (1.0 equivalent) in an appropriate solvent such as methanol or dichloromethane, add sec-butylamine (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Analytical Characterization Workflow

The identity and purity of the synthesized N-(1-methylpropyl)-4-methylcyclohexanamine should be confirmed using a suite of analytical techniques.

Caption: Analytical workflow for product characterization.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include broad multiplets for the cyclohexyl protons, a multiplet for the methine proton of the sec-butyl group, and distinct signals for the methyl groups. The N-H proton may appear as a broad singlet.[4]

-

¹³C NMR: The spectrum would show distinct signals for the eleven carbon atoms, with the carbons adjacent to the nitrogen atom being deshielded and appearing at a higher chemical shift.[4]

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 169. Characteristic fragmentation patterns for alkylamines, such as alpha-cleavage, would be expected, leading to fragment ions by the loss of alkyl radicals from the sec-butyl or cyclohexyl groups.[4]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by a weak to medium absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹.[4]

-

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC):

-

These techniques are suitable for assessing the purity of the synthesized compound and for separating its potential stereoisomers.

-

Potential Applications

Given its structure, N-(1-methylpropyl)-4-methylcyclohexanamine could serve as a valuable intermediate in the synthesis of more complex molecules. Its potential applications include:

-

Pharmaceuticals: As a scaffold or building block for the synthesis of novel therapeutic agents. The lipophilic nature of the molecule may be advantageous for compounds targeting the central nervous system.

-

Agrochemicals: As a precursor for the development of new pesticides and herbicides.

-

Material Science: In the synthesis of polymers and specialty chemicals.

Conclusion

This technical guide has provided a detailed overview of N-(1-methylpropyl)-4-methylcyclohexanamine, including its molecular formula, weight, predicted physicochemical properties, a plausible synthetic route, and methods for its analytical characterization. While this specific compound is not extensively documented in the scientific literature, its structural components are well-studied, allowing for reliable predictions of its chemical behavior. The information presented herein serves as a solid foundation for researchers and professionals interested in the synthesis and application of this and related cycloalkylamines.

References

-

SIELC Technologies. (2018, May 16). Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2023, November 1). Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- - Substance Details. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]_Amines)

Sources

safety data sheet SDS for N-(butan-2-yl)-4-methylcyclohexan-1-amine

An Advanced Technical Guide to the Safety, Handling, and Mechanistic Toxicology of N-(butan-2-yl)-4-methylcyclohexan-1-amine

As a Senior Application Scientist, I approach chemical safety not merely as a compliance checklist, but as an integrated system of chemical physics, biological interaction, and rigorous procedural validation. Handling sterically hindered secondary amines like N-(butan-2-yl)-4-methylcyclohexan-1-amine requires a paradigm shift from reactive safety to proactive, mechanistic risk management.

This whitepaper deconstructs the physicochemical properties of this specific cycloaliphatic amine, translating raw Safety Data Sheet (SDS) metrics into actionable, self-validating laboratory protocols designed for drug development professionals.

Physicochemical Profiling & Quantitative Data

N-(butan-2-yl)-4-methylcyclohexan-1-amine is a specialized secondary cycloaliphatic amine utilized as a building block in pharmaceutical synthesis. Its structure—a secondary amine flanked by a sec-butyl group and a 4-methylcyclohexyl ring—creates a highly lipophilic molecule with significant steric hindrance.

To establish a baseline for our handling protocols, the core quantitative and regulatory data are summarized below:

| Property | Value |

| IUPAC Name | N-(sec-butyl)-4-methylcyclohexan-1-amine |

| CAS Registry Number | 1152898-29-7 |

| Molecular Formula | C₁₁H₂₃N |

| Formula Weight | 169.31 g/mol |

| Purity | ≥97% |

| Storage Temperature | 0–8 °C |

| GHS Hazard Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

Mechanistic Toxicology: Understanding the Hazard Causality

According to standard GHS classifications, this compound triggers specific hazard statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

However, simply knowing what the hazards are is insufficient; we must understand why they occur to design effective countermeasures.

The Causality of Irritation (H315, H319, H335): Cycloaliphatic amines are inherently strong bases and potent nucleophiles2[2]. When the amine contacts the aqueous environment of the tear film, respiratory mucosa, or sweat, it abstracts protons. This generates localized hydroxide ions, drastically raising the micro-environmental pH. This localized alkalinity saponifies the lipid bilayers in human cell membranes, leading to the severe irritation observed in H315 and H319.

The Causality of Sensitization (H317): Beyond simple pH-driven burns, cycloaliphatic amines are documented skin sensitizers3[3]. The secondary amine acts as a nucleophile, penetrating the stratum corneum (aided by its lipophilic hydrocarbon rings) and covalently binding to epidermal proteins. This forms a hapten-protein complex, which is recognized by the immune system, triggering a T-cell mediated cascade that results in Allergic Contact Dermatitis.

Mechanistic pathway of amine-induced allergic contact dermatitis.

Self-Validating Experimental Workflows

Standard operating procedures often fail because they lack built-in feedback loops. The following protocols are designed as self-validating systems, ensuring that every handling or decontamination step is empirically verified before proceeding.

Protocol A: Anaerobic Aliquoting to Prevent Degradation

Causality: Secondary amines react rapidly and exothermically with atmospheric carbon dioxide to form insoluble carbamate salts. This not only degrades the reagent's purity but alters the stoichiometry of downstream synthetic reactions. Furthermore, the compound must be stored at 0–8 °C[1].

Step-by-Step Methodology:

-

Thermal Equilibration: Transfer the sealed reagent bottle from the 0–8 °C refrigerator to a fume hood. Allow it to equilibrate to ambient temperature for 30 minutes. Reasoning: Opening a cold bottle pulls atmospheric moisture into the vessel, causing hydrolysis and carbamate precipitation.

-

Inert Purging: Insert an argon gas line via a septum into the headspace of the reagent bottle. Purge for 3 minutes to displace all O₂ and CO₂.

-

Extraction: Use a gas-tight glass syringe equipped with a stainless-steel needle to extract the required volume. Standard plastic syringes should be avoided as the lipophilic amine can leach plasticizers.

-

System Validation: Dispense a 10 µL test aliquot into a clear, dry glass vial exposed to the argon atmosphere. Observe for 60 seconds. A lack of white crystalline precipitate confirms the absence of carbamate formation, validating that your inert transfer technique was successful.

Protocol B: Closed-Loop Spill Decontamination

Causality: Standard water cleanup is dangerously insufficient for lipophilic amines; it merely spreads the hazard without neutralizing the nucleophilic threat. Neutralization with a weak acid converts the volatile, skin-penetrating amine into a water-soluble, non-volatile ammonium salt.

Step-by-Step Methodology:

-

Containment & PPE: Isolate the spill area. Don polychloroprene gloves (minimum thickness 0.11 mm) and a half-face respirator with an A2 filter. Reasoning: Standard latex offers virtually zero breakthrough time against cycloaliphatic amines.

-

Chemical Neutralization: Spray the spill perimeter and center with a 5% acetic acid solution. This protonates the secondary amine, instantly neutralizing its basicity and volatility.

-

Absorption: Absorb the neutralized liquid with an inert particulate material (e.g., dry sand or vermiculite). Transfer the slurry to a designated hazardous waste container.

-

Validation (The Chloranil Test): Swab the decontaminated surface. Apply a drop of 2% chloranil solution in N,N-Dimethylformamide 4[4]. Chloranil reacts specifically with secondary amines to form a highly visible blue/green dialkylaminovinyl derivative.

-

If the swab turns blue/green: Amine residue remains. Repeat Step 2.

-

If the swab remains colorless: Decontamination is empirically validated.

-

Self-validating spill decontamination workflow using Chloranil testing.

References

Sources

A Technical Guide to the Solubility of N-sec-butyl-4-methylcyclohexylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is fundamental to robust process development, formulation design, and ensuring bio-availability. This guide provides a comprehensive framework for evaluating the solubility of N-sec-butyl-4-methylcyclohexylamine, a secondary aliphatic amine. Due to the absence of extensive published data for this specific molecule, this document focuses on the underlying physicochemical principles that govern its solubility and presents a detailed, field-proven experimental protocol for its accurate determination. We will explore the theoretical considerations based on molecular structure, outline a step-by-step isothermal equilibrium methodology, and detail a reliable HPLC-UV analytical procedure for quantification.

Introduction and Physicochemical Profile

N-sec-butyl-4-methylcyclohexylamine is a secondary amine characterized by two bulky, non-polar aliphatic groups: a sec-butyl group and a 4-methylcyclohexyl group. The key structural features influencing its solubility are:

-

Secondary Amine Group (-NH-): This functional group is polar and can act as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons).[1][2] This is the primary driver of its solubility in polar solvents.

-

Alkyl Moieties (sec-butyl, methylcyclohexyl): These large, non-polar hydrocarbon portions of the molecule are hydrophobic.[3][4] Their significant size suggests that the overall molecule will have considerable non-polar character, favoring solubility in less polar organic solvents.[5][6]

The balance between the polar amine head and the large non-polar tail dictates the compound's solubility profile. While amines are generally soluble in organic solvents like alcohols and ethers, the large hydrophobic mass of N-sec-butyl-4-methylcyclohexylamine will decrease its solubility in highly polar solvents compared to smaller amines.[4][7]

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the guiding concept for predicting solubility. This can be broken down by solvent class:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H or N-H bonds and can engage in hydrogen bonding as both donors and acceptors.[8] N-sec-butyl-4-methylcyclohexylamine is expected to be soluble in these solvents due to hydrogen bonding between the amine's N-H group and the solvent's oxygen or nitrogen atoms, and between the amine's nitrogen lone pair and the solvent's hydroxyl protons.[1] However, solubility may be lower than that of smaller amines due to the large hydrophobic alkyl groups.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dichloromethane, THF): These solvents possess a significant dipole moment but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[8] Solubility is anticipated in these solvents, driven by dipole-dipole interactions between the polar N-H bond and the polar groups of the solvent. The amine can still act as a hydrogen bond donor to the solvent's acceptor sites (e.g., the oxygen in acetone).

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and minimal dipole moments.[8] The large, non-polar sec-butyl and methylcyclohexyl groups will drive solubility in these solvents through van der Waals forces (London dispersion forces). It is predicted that the compound will exhibit good solubility in this class of solvents.[3][9]

Based on this analysis, a qualitative solubility prediction is summarized below.

| Solvent Class | Key Interactions | Predicted Solubility |

| Polar Protic | Hydrogen Bonding, Dipole-Dipole | Moderate to High |

| Polar Aprotic | Dipole-Dipole, H-Bond Accepting | Moderate to High |

| Non-Polar | Van der Waals Forces | High |

Experimental Program for Thermodynamic Solubility Determination

To obtain quantitative data, the isothermal equilibrium (shake-flask) method is the gold standard for determining thermodynamic solubility.[10][11] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.[11] The following protocol provides a robust and self-validating system.

Materials and Reagents

-

Solute: N-sec-butyl-4-methylcyclohexylamine (solid, purity >99%)

-

Solvents: A representative set from each class (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Methanol, Isopropanol).

-

Equipment: Analytical balance, glass vials with screw caps, constant temperature orbital shaker or vial roller system, centrifuge, calibrated pipettes, HPLC-UV system, 0.22 µm syringe filters.[10][12]

Experimental Workflow Diagram

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Protocol

-

Preparation: Add an excess amount of solid N-sec-butyl-4-methylcyclohexylamine (e.g., 10-20 mg) to a series of 1.5 mL glass vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the vials.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker or on a vial roller set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, though preliminary experiments should be run to confirm that concentration does not change between, for example, 24 and 48 hours.[13][14]

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for a short period to allow for sedimentation. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.[15]

-

Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the diluted sample by HPLC-UV to determine the concentration.[10]

Analytical Quantification by HPLC-UV

Direct HPLC analysis of aliphatic amines can be challenging due to their low UV absorbance.[15] Pre-column derivatization is often employed to attach a UV-active or fluorescent tag, greatly enhancing sensitivity and selectivity.[16] Phenyl isothiocyanate (PITC) is a suitable reagent that reacts with secondary amines to form a stable derivative with strong UV absorption.[17]

Proposed HPLC-UV Method

-

Derivatization Step (Pre-column):

-

To 100 µL of the diluted, filtered sample, add 50 µL of a derivatization buffer (e.g., sodium bicarbonate/carbonate buffer).

-

Add 50 µL of PITC solution (in acetonitrile).

-

Vortex and heat at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to ensure complete reaction.[17]

-

Quench the reaction if necessary and dilute to a final volume with mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution with Acetonitrile and Water.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare a series of calibration standards of N-sec-butyl-4-methylcyclohexylamine in the chosen solvent.

-

Derivatize these standards using the same procedure as the samples.

-

Generate a calibration curve by plotting the peak area against the known concentration.

-

Calculate the concentration of the unknown samples from the calibration curve, accounting for all dilution factors.

-

Data Presentation and Interpretation

The final solubility data should be presented in a clear, tabular format, allowing for easy comparison across different solvent classes.

Expected Solubility Data Table (Hypothetical)

| Solvent | Solvent Class | Polarity Index[18] | Solubility (mg/mL) | Solubility (mol/L) |

| n-Hexane | Non-Polar | 0.009 | >200 | >1.10 |

| Toluene | Non-Polar | 0.099 | >200 | >1.10 |

| Dichloromethane | Polar Aprotic | 0.309 | 150 | 0.83 |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 185 | 1.02 |

| Acetone | Polar Aprotic | 0.355 | 110 | 0.61 |

| Acetonitrile | Polar Aprotic | 0.460 | 75 | 0.41 |

| Ethanol | Polar Protic | 0.654 | 95 | 0.52 |

| Methanol | Polar Protic | 0.762 | 60 | 0.33 |

Note: Data are hypothetical and for illustrative purposes.

Logical Relationship Diagram

Caption: Factors Influencing Amine Solubility.

Conclusion

The solubility of N-sec-butyl-4-methylcyclohexylamine is governed by a balance between its polar secondary amine functionality and its large, non-polar aliphatic structure. While it is expected to be soluble across a range of common organic solvents, its highest solubility is predicted in non-polar and less polar aprotic solvents where van der Waals forces and dipole-dipole interactions can predominate. For precise quantification, a rigorous experimental approach using the isothermal equilibrium method coupled with a sensitive and selective HPLC-UV analytical technique is essential. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data critical for informed decision-making in research and development.

References

-

Baka, E., Comer, J. E., & Takács-Novák, K. (n.d.). Good laboratory practice of equilibrium solubility measurement. PubMed. Retrieved from [Link]

-

Takács-Novák, K., et al. (2008). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Retrieved from [Link]

-

Science Ready. (n.d.). Organic Bases: Amines – HSC Chemistry. Retrieved from [Link]

-

Sahasrabuddhey, B., Jain, A., & Verma, K. (2005). Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. Semantic Scholar. Retrieved from [Link]

-

StudySmarter. (n.d.). Structure and Properties of Amines. Retrieved from [Link]

-

Wang, S., & El-Shourbagy, T. A. (1996). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

-

NextLeap.AI. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]

-

Greenchem International Limited. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

-

Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

-

NextLeap.AI. (2023, November 28). Physical Properties of Amines | Class 12 Chemistry [Video]. YouTube. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

-

Unknown. (n.d.). Amine compounds. Retrieved from [Link]

-

Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to amines. Chemguide. Retrieved from [Link]

-

Chemcess. (2024, August 14). Cyclohexylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

CK-12 Foundation. (2026, February 2). Physical Properties of Amines. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-cyclohexyl- (CAS 101-83-7). Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 11). 2.2: Solubility Lab. Retrieved from [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

-

PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]

-

Königsberger, E., et al. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Retrieved from [Link]

Sources

- 1. scienceready.com.au [scienceready.com.au]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. Physical Properties of Amines Explained with Examples [vedantu.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 10. evotec.com [evotec.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. protocols.io [protocols.io]

- 13. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Reagents & Solvents [chem.rochester.edu]

Whitepaper: Thermodynamic Characterization of N-(butan-2-yl)-4-methylcyclohexan-1-amine for Pharmaceutical Development

An in-depth technical guide on the thermodynamic properties of N-(butan-2-yl)-4-methylcyclohexan-1-amine.

Introduction: The Thermodynamic Imperative in Drug Development

N-(butan-2-yl)-4-methylcyclohexan-1-amine is a chiral secondary amine featuring a substituted cyclohexane ring. This structure presents significant stereochemical complexity, with multiple potential diastereomers and conformers (e.g., cis/trans isomers of the cyclohexane ring and R/S stereocenters). Each of these distinct stereoisomers will possess a unique set of thermodynamic properties. Understanding these properties is not merely an academic exercise; it is fundamental to the entire pharmaceutical development pipeline.

Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern every critical aspect of a drug candidate's behavior:

-

Polymorph Stability: The most stable crystalline form of a drug is the one with the lowest Gibbs free energy. Undiscovered, more stable polymorphs can lead to catastrophic batch failures or changes in bioavailability post-launch.

-

Solubility: The dissolution of a drug in a solvent is a thermodynamic process. Enthalpy of solution and entropy changes dictate the solubility limits, which directly impacts drug absorption.

-

Target Binding: The affinity of a drug for its biological target is quantified by the binding free energy. A detailed thermodynamic understanding allows for the optimization of enthalpic and entropic contributions to improve potency and specificity.

Given the absence of published thermodynamic data for N-(butan-2-yl)-4-methylcyclohexan-1-amine, this guide serves as a first-principles roadmap for its complete characterization.

Methodological Framework for Thermodynamic Analysis

Our approach is twofold: empirical measurement via calorimetry and predictive analysis via computational chemistry. This dual strategy provides a self-validating system where computational models can be parameterized and validated against precise experimental data.

Experimental Determination of Bulk Thermodynamic Properties

The primary techniques for measuring the core thermodynamic properties of a bulk substance are centered around calorimetry.

A. Differential Scanning Calorimetry (DSC)

DSC is the cornerstone for analyzing thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Core Applications:

-

Melting Point (T_m) and Enthalpy of Fusion (ΔH_fus): The temperature at which the sharp endothermic peak occurs is the melting point, and the integrated area of this peak yields the enthalpy of fusion. This is critical for identifying a crystalline solid and its stability.

-

Boiling Point (T_b) and Enthalpy of Vaporization (ΔH_vap): While less common for non-volatile APIs, DSC can determine boiling points and vaporization enthalpies under controlled pressure.

-

Glass Transition Temperature (T_g): For amorphous materials, DSC identifies the T_g, a key indicator of the stability and mechanical properties of the non-crystalline state.

-

Heat Capacity (C_p): DSC provides a direct measure of the heat capacity of the substance, a fundamental property that describes its ability to store thermal energy.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity N-(butan-2-yl)-4-methylcyclohexan-1-amine into an aluminum DSC pan. Hermetically seal the pan to prevent mass loss.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point.

-

Hold isothermally for 2-5 minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

-

Heat the sample a second time using the same ramp rate. The second heat is often used to analyze the properties of the amorphous phase or to confirm the nature of thermal events.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak area of any endothermic or exothermic events.

The following diagram illustrates the logical workflow for using DSC to characterize the thermal properties of a new chemical entity like our target molecule.

Caption: Workflow for thermal analysis using Differential Scanning Calorimetry (DSC).

Computational Prediction of Molecular Thermodynamics

When experimental data is unavailable or to understand properties at the molecular level, computational chemistry is indispensable. Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are well-suited for this.

Core Applications:

-

Gas-Phase Thermodynamics: DFT calculations can accurately predict the standard enthalpy of formation (ΔH_f°), standard entropy (S°), and heat capacity (C_v) for an isolated molecule in the gas phase. This is achieved by first optimizing the molecular geometry to find the lowest energy conformation and then performing a frequency calculation. The vibrational frequencies are used to compute the vibrational, rotational, and translational contributions to the thermodynamic properties.

-

Conformational Analysis: For a flexible molecule like N-(butan-2-yl)-4-methylcyclohexan-1-amine, multiple low-energy conformers exist (e.g., axial vs. equatorial substituents). Computational methods can calculate the relative energies of these conformers, providing insight into the equilibrium population of each state via the Boltzmann distribution.

Computational Protocol: DFT Calculation of Thermodynamic Properties

-

Structure Generation: Build the 3D structure of the desired stereoisomer of N-(butan-2-yl)-4-methylcyclohexan-1-amine.

-

Conformational Search: Perform a systematic conformational search to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: For each conformer, perform a full geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms a true energy minimum.

-

Thermodynamic Data Extraction: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), as well as the thermal corrections to enthalpy and Gibbs free energy, from which the standard thermodynamic properties can be derived.

This workflow provides the intrinsic thermodynamic properties of the molecule, free from intermolecular interactions present in the condensed phase.

Caption: Computational workflow for predicting molecular thermodynamic properties via DFT.

Data Analysis and Interpretation

While specific data for N-(butan-2-yl)-4-methylcyclohexan-1-amine is not available, we can predict its properties based on known data for structurally related compounds.

| Compound | Property | Value | Significance & Comparison |

| Cyclohexylamine | ΔH_f° (gas) | -84.1 ± 1.2 kJ/mol | This provides a baseline enthalpy for the amino-cyclohexane core. The addition of methyl and butanyl groups will make the value for the target molecule more negative (more stable). |

| 4-Methylcyclohexanol | ΔG° (cis-trans) | ~3.0 kJ/mol | The energy difference between the axial and equatorial conformations of the methyl group. We expect a similar or larger value for the bulky N-(butan-2-yl)amino group, strongly favoring an equatorial position. |

| Hypothetical Data | |||

| N-(butan-2-yl)-4-methylcyclohexan-1-amine (trans-equatorial) | Predicted T_m | 45 - 60 °C | Expected to be a low-melting solid or high-boiling liquid at room temperature based on its molecular weight and hydrogen bonding capability. |

| N-(butan-2-yl)-4-methylcyclohexan-1-amine (trans-equatorial) | Predicted ΔH_f° (gas) | -150 to -180 kJ/mol | The value is estimated by adding group contributions for the methyl and butanyl groups to the cyclohexylamine base value. |

| N-(butan-2-yl)-4-methylcyclohexan-1-amine (trans-equatorial) | Predicted S° (gas) | ~450 J/(mol·K) | The increased molecular complexity and number of rotatable bonds compared to cyclohexylamine lead to a significantly higher standard entropy. |

Interpretation: The key thermodynamic battle in this molecule is conformational. The bulky N-(butan-2-yl)amino group will have a very strong preference for the equatorial position on the cyclohexane ring to minimize steric strain (1,3-diaxial interactions). This preference will be significantly larger than that of the methyl group. Therefore, the thermodynamically dominant isomer will be the one where the largest group (the amino group) is equatorial. The relative orientation (cis/trans) of the methyl and amino groups will create two distinct diastereomers with different energies, which can be resolved and characterized separately using the methods described.

Conclusion and Future Work

This guide establishes a comprehensive, first-principles protocol for the complete thermodynamic characterization of N-(butan-2-yl)-4-methylcyclohexan-1-amine. By integrating precision calorimetry (DSC) with predictive computational modeling (DFT), we create a robust framework to determine the critical parameters—melting point, enthalpy of fusion, heat capacity, and conformational energies—that govern the molecule's behavior in a pharmaceutical context.

The immediate future work is to execute this plan:

-

Synthesize and purify the specific stereoisomers of the target compound.

-

Perform DSC analysis to obtain experimental data on the bulk material.

-

Conduct high-level DFT calculations to build a validated computational model of its molecular thermodynamic properties.

The resulting data will provide the foundational knowledge required for rational formulation design, polymorph screening, and ultimately, the development of a safe and effective drug product.

References

-

NIST Chemistry WebBook: A comprehensive database of chemical and physical data maintained by the National Institute of Standards and Technology. It serves as an authoritative source for thermodynamic data of known compounds like cyclohexylamine. (Source: NIST, URL: [Link])

-

Principles of Thermal Analysis and Calorimetry: A foundational text detailing the theory and application of techniques like DSC. (Source: Springer, URL: [Link])

-

Essentials of Computational Chemistry: Theories and Models: An authoritative textbook covering the theoretical basis of computational methods like Density Functional Theory. (Source: Wiley, URL: [Link])

Technical Guide: cis-trans Isomerism in 4-Methylcyclohexan-1-amine Derivatives

Executive Summary

The stereochemical configuration of 4-methylcyclohexan-1-amine is a critical determinant in the efficacy of downstream pharmaceutical intermediates, most notably in the synthesis of sulfonylurea antidiabetic agents like Glimepiride .[1] The distinction between the cis and trans isomers is not merely academic; it dictates the spatial orientation of pharmacophores, solubility profiles, and metabolic stability.

This guide provides a rigorous technical analysis of the thermodynamic drivers governing these isomers, synthetic routes to access high-purity stereoisomers, and self-validating protocols for their separation and characterization.

Conformational Analysis & Thermodynamics

The Energy Landscape

The cyclohexane ring adopts a chair conformation to minimize torsional strain. In 1,4-disubstituted cyclohexanes, the relative stability is governed by the A-values (conformational free energy) of the substituents.

-

Methyl Group (

): A-value -

Amino Group (

): A-value

Because the methyl group has a larger steric demand, it dominates the conformational equilibrium, preferentially occupying the equatorial position to avoid 1,3-diaxial interactions.[2][3]

Isomer Stability[4]

-

The trans-Isomer (Thermodynamic Product): In the trans-1,4-isomer, both substituents can simultaneously occupy equatorial positions (diequatorial). This is the global energy minimum. The diaxial conformer is significantly higher in energy due to four 1,3-diaxial interactions.

-

Configuration:

(Major)

-

-

The cis-Isomer (Kinetic Product): In the cis-1,4-isomer, geometric constraints force one substituent to be axial while the other is equatorial. Since

, the equilibrium strongly favors the conformer where the methyl is equatorial and the amine is axial.-

Configuration:

(Major)

-

Thermodynamic Conclusion: The trans-isomer is more stable than the cis-isomer by approximately

Figure 1: Conformational energy hierarchy. The trans-diequatorial conformation represents the thermodynamic sink.

Synthetic Strategies

Accessing the specific isomer requires selecting the appropriate reaction mechanism: Kinetic Control for cis and Thermodynamic Control for trans.

Route A: Thermodynamic Control (Targeting trans)

Mechanism: Dissolving Metal Reduction. Reduction of 4-methylcyclohexanone oxime using sodium metal in ethanol.

-

Why it works: The reaction proceeds through a radical anion intermediate. The intermediate equilibrates to the most stable diequatorial conformation prior to the final protonation step.

-

Expected Ratio: >90% trans.

Route B: Kinetic Control (Targeting cis)

Mechanism: Catalytic Hydrogenation. Hydrogenation of 4-methylcyclohexanone oxime or 4-methylaniline over Rhodium (Rh) or Platinum (Pt) catalysts in acidic media (e.g., Acetic Acid).

-

Why it works: The catalyst surface imposes steric constraints. The hydrogen adds to the face of the ring opposite the methyl group (syn-addition), kinetically trapping the cis isomer.

-

Expected Ratio: 70-80% cis.

Comparison Table

| Feature | Thermodynamic Route (Trans) | Kinetic Route (Cis) |

| Precursor | 4-Methylcyclohexanone Oxime | 4-Methylcyclohexanone Oxime / p-Toluidine |

| Reagents | Na / EtOH (boiling) | |

| Mechanism | Radical anion equilibration | Syn-addition to alkene/imine |

| Selectivity | High Trans (>90%) | Moderate-High Cis (60-80%) |

| Key Impurity | Unreacted oxime | Trans-isomer (via isomerization) |

Characterization & Separation Protocols

Distinguishing and separating these isomers is vital for regulatory compliance in drug development.

NMR Spectroscopy (Self-Validating Check)

The methine proton attached to the amine (

-

Trans-Isomer (

is Axial):-

Signal:

ppm. -

Splitting: Large coupling constant (

Hz) due to

-

-

Cis-Isomer (

is Equatorial):-

Signal:

ppm (Downfield shift). -

Splitting: Small coupling constants (

Hz) due to

-

Separation via Salt Formation

The trans-isomer hydrochloride salt typically exhibits higher lattice energy and lower solubility in specific organic solvents compared to the cis-salt.

Protocol: Purification of trans-4-Methylcyclohexylamine

-

Salt Formation: Dissolve the crude amine mixture (rich in trans) in Ethanol.

-

Acidification: Slowly add concentrated HCl or ethanolic HCl until pH < 2.

-

Crystallization: Evaporate to dryness or concentrate. Recrystallize the solid residue from a Methanol/Acetone mixture (1:5 ratio).

-

Filtration: The trans-HCl salt crystallizes out as white needles. The cis-isomer remains largely in the mother liquor.

Pharmacological Implications: The Glimepiride Case[1]

The most prominent application of this isomerism is in the synthesis of Glimepiride (Amaryl), a third-generation sulfonylurea for Type 2 diabetes.

-

Requirement: Pure trans-4-methylcyclohexyl isocyanate is required to form the urea linkage.

-

SAR (Structure-Activity Relationship): The trans configuration extends the lipophilic cyclohexane ring into a specific hydrophobic pocket of the sulfonylurea receptor (SUR1) on pancreatic

-cells. The cis isomer creates a bent conformation that clashes with the binding site, drastically reducing potency and altering pharmacokinetic properties.

Figure 2: Critical pathway for Glimepiride synthesis relying on the trans-isomer.

Detailed Experimental Protocol

Objective: Synthesis and Purification of trans-4-Methylcyclohexan-1-amine HCl.

Reagents

-

4-Methylcyclohexanone oxime (1.0 eq)

-

Sodium metal (5.0 eq)

-

Absolute Ethanol (Solvent)

-

Concentrated HCl[4]

-

Acetone (Antisolvent)

Step-by-Step Methodology

-

Reduction (Thermodynamic Control):

-

In a 3-neck round bottom flask equipped with a reflux condenser, dissolve 4-methylcyclohexanone oxime (10 g) in absolute ethanol (150 mL).

-

Heat the solution to reflux.[5]

-

Add sodium metal pieces (cut into small cubes) cautiously through the condenser over 1 hour. Caution: Hydrogen evolution.

-

Maintain reflux until all sodium is consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water (100 mL) to quench alkoxides.

-

Steam distill the amine into a receiver containing dilute HCl. Alternatively, extract with diethyl ether, dry over

, and concentrate.

-

-

Salt Formation & Purification:

-

Dissolve the crude oil in minimal Ethanol (20 mL).

-

Add conc. HCl dropwise with cooling until pH is acidic (~pH 2).

-

Add Acetone (100 mL) slowly to induce precipitation.

-

Cool to 0°C for 4 hours.

-

Filter the white precipitate.

-

-

Validation:

-

Dissolve a small sample in

or DMSO- -

Check

NMR.[6] The methine proton at ~2.6 ppm must show a broad triplet-of-triplets splitting pattern (

-

References

-

Conformational Analysis of Cyclohexanes: Master Organic Chemistry. "A-Values For Substituted Cyclohexanes." [Link]

-

Synthesis & Separation of Isomers: Google Patents. "Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer."[4][7] (US3880925A).

-

Glimepiride Synthesis & Intermediates: Google Patents. "Preparation method of trans-4-methyl cyclohexylamine."[1][7] (CN102001950A).

-

NMR Characterization of Cyclohexylamines: Royal Society of Chemistry. "The Preparation of cis- and trans-1-Alkyl-4-phthalimidocyclohexanes." (J. Chem. Soc. C, 1968). [Link]

-

General Properties: PubChem. "4-Methylcyclohexylamine Compound Summary." [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Assessment: Physicochemical Properties of N-(butan-2-yl)-4-methylcyclohexan-1-amine

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of N-(butan-2-yl)-4-methylcyclohexan-1-amine (CAS: 1152898-29-7), a specialized secondary amine intermediate. While direct experimental data for this specific derivative is sparse in open literature, this report synthesizes available data from structural analogs, group contribution methods, and thermodynamic principles to establish authoritative estimates.

The guide is designed for researchers in drug development and materials science, focusing on the critical parameters of boiling point and density . It further details the experimental protocols required to validate these values in a laboratory setting, ensuring a self-correcting and rigorous workflow.

Chemical Identity and Stereochemistry

Compound Name: N-(butan-2-yl)-4-methylcyclohexan-1-amine Synonyms: N-sec-butyl-4-methylcyclohexylamine; N-(1-methylpropyl)-4-methylcyclohexanamine Molecular Formula: C₁₁H₂₃N Molecular Weight: 169.31 g/mol

Stereochemical Complexity

This compound exhibits significant stereoisomerism which impacts its physical properties:

-

Geometric Isomerism: The 1,4-substitution on the cyclohexane ring creates cis and trans isomers. The trans isomer (diequatorial in the most stable conformer) typically exhibits a slightly lower boiling point and density than the cis isomer due to better packing efficiency of the latter in the liquid phase, though the difference is often minimal (<5 °C).

-

Chirality: The sec-butyl group contains a chiral center, and the attachment point on the cyclohexane ring is pseudo-asymmetric. Commercial samples are typically racemic mixtures of diastereomers.

Structural Visualization

The following diagram illustrates the connectivity and the steric environment of the secondary amine.

Figure 1: Structural connectivity of N-(butan-2-yl)-4-methylcyclohexan-1-amine highlighting key steric centers.

Physicochemical Property Analysis

Due to the niche nature of this intermediate, values are derived using Comparative Structure-Property Relationships (SPR) anchored in experimentally verified analogs.

Boiling Point Assessment

The boiling point is governed by the molecular weight and the ability of the secondary amine to form hydrogen bonds.[1]

-

Reference Anchor 1: 4-Methylcyclohexylamine (Primary Amine)

-

BP: 151–154 °C

-

-

Reference Anchor 2: N-tert-butylcyclohexylamine (Sterically hindered Secondary Amine)

-

BP: 172–174 °C

-

-

Reference Anchor 3: N-butylcyclohexylamine (Linear Secondary Amine)

-

BP: 207 °C[2]

-

Mechanistic Insight: The addition of the sec-butyl group increases the molecular weight (+56 Da) compared to the parent primary amine, which elevates the boiling point. However, the branching at the alpha-carbon of the substituent (sec-butyl) introduces steric hindrance that slightly disrupts intermolecular hydrogen bonding compared to a linear n-butyl chain. Therefore, the boiling point will be significantly higher than the primary amine but slightly lower than the n-butyl analog.

| Compound | Structure Type | Boiling Point (760 mmHg) | Source/Method |

| 4-Methylcyclohexylamine | Primary Amine | 151–154 °C | Experimental [1] |

| N-tert-butylcyclohexylamine | Tertiary-alkyl Secondary Amine | 172–174 °C | Experimental [2] |

| N-butylcyclohexylamine | Linear Secondary Amine | 207 °C | Experimental [3] |

| N-(butan-2-yl)-4-methylcyclohexan-1-amine | Target Secondary Amine | 195 – 205 °C (Est.) | Predicted (SPR) |

Density Assessment

Density is influenced by packing efficiency. Alkyl substitution on the nitrogen typically lowers the density relative to the parent cyclic amine due to increased free volume created by the flexible alkyl chain.

-

Reference Anchor: 4-Methylcyclohexylamine Density = 0.855 g/mL.

-

Reference Anchor: N-tert-butylcyclohexylamine Density = 0.834 g/mL.

Mechanistic Insight: The sec-butyl group is less bulky than tert-butyl but more voluminous than a methyl group. The density is expected to fall between these two benchmarks.

| Parameter | Value / Range | Conditions |

| Predicted Density | 0.840 – 0.850 g/mL | @ 25 °C |

| Phase | Liquid | @ STP |

| Solubility | Immiscible in water; Miscible in EtOH, DCM, Toluene | Lipophilic character |

Experimental Determination Protocols

To validate these predicted values in a drug development context, the following "Self-Validating" protocols are recommended. These workflows prioritize data integrity and reproducibility.

Protocol: Micro-Ebulliometry (Boiling Point)

Objective: Determine the precise boiling point with minimal sample consumption (< 5 mL).

-

System Setup: Use a Swietoslawski ebulliometer or a micro-distillation apparatus equipped with a calibrated thermocouple (Pt100).

-

Calibration (Self-Validation Step):

-

Run a standard with a known BP close to the target (e.g., Decahydronaphthalene, BP ~190°C).

-

Acceptance Criteria: Measured BP must be within ±0.5°C of literature value.

-

-

Measurement:

-

Introduce N-(butan-2-yl)-4-methylcyclohexan-1-amine under inert atmosphere (N₂).

-

Heat gradually until reflux equilibrium is established.

-

Record temperature at three distinct pressures (e.g., 10 mmHg, 50 mmHg, 760 mmHg) to construct a Antoine equation curve.

-

-

Correction: Apply barometric pressure correction to report value at exactly 760 mmHg (101.325 kPa).

Protocol: Oscillating U-Tube Density

Objective: Measure density with 4-decimal precision (e.g., Anton Paar DMA method).

-

Preparation: Ensure the sample is dry (Karl Fischer water content < 0.1%) and bubble-free.

-

Calibration:

-

Zero point: Dry air at 20°C.

-

Span point: Degassed ultra-pure water at 20°C (0.9982 g/mL).

-

-